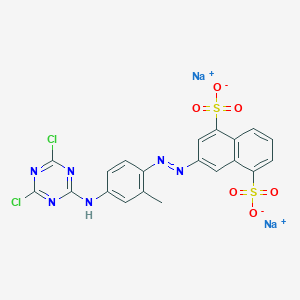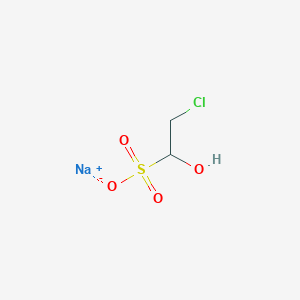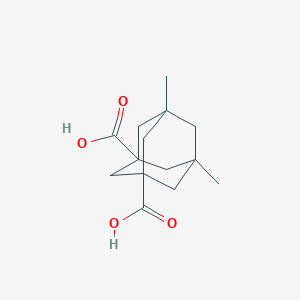
5,7-Dimethyladamantane-1,3-dicarboxylic acid
Overview
Description
5,7-Dimethyladamantane-1,3-dicarboxylic acid: is an organic compound with the empirical formula C14H20O4 and a molecular weight of 252.31 It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the oxidation of 5,7-dimethyladamantane using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of intermediate carboxylic acids, which are then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyladamantane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The hydrogen atoms on the adamantane cage can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
Scientific Research Applications
Chemistry: 5,7-Dimethyladamantane-1,3-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules and materials .
Biology and Medicine: In medicinal chemistry, adamantane derivatives are known for their antiviral and neuroprotective properties. This compound may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: The compound is used in the development of advanced materials, including polymers and resins. Its rigid structure imparts desirable mechanical properties to these materials .
Mechanism of Action
The mechanism of action of 5,7-Dimethyladamantane-1,3-dicarboxylic acid depends on its specific application. In medicinal chemistry, adamantane derivatives often interact with biological targets such as enzymes or receptors. The rigid cage-like structure of the compound allows it to fit into specific binding sites, modulating the activity of the target molecule .
Comparison with Similar Compounds
1,3-Dimethyladamantane: Another adamantane derivative with similar structural features but different functional groups.
5,7-Dimethyladamantane-1,3-diol: A derivative with hydroxyl groups instead of carboxylic acid groups.
6,7-Dimethylquinoline-2,3-dicarboxylic acid: A structurally related compound with a quinoline core instead of an adamantane core.
Uniqueness: 5,7-Dimethyladamantane-1,3-dicarboxylic acid is unique due to its specific substitution pattern on the adamantane core. This substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
5,7-dimethyladamantane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-11-3-12(2)6-13(4-11,9(15)16)8-14(5-11,7-12)10(17)18/h3-8H2,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFHKUZOSKDAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385722 | |
| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13928-68-2 | |
| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


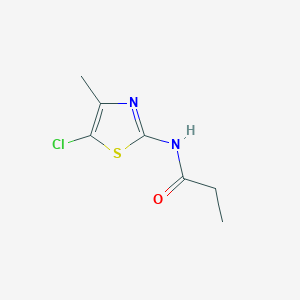
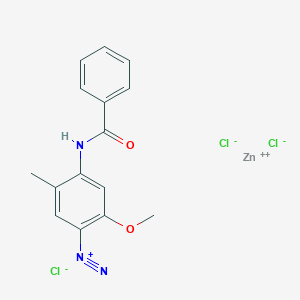
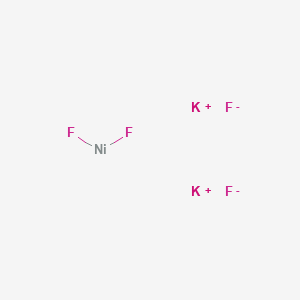
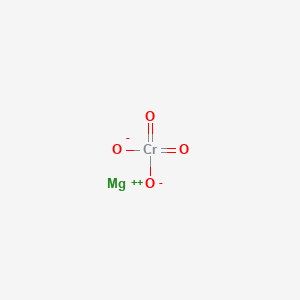
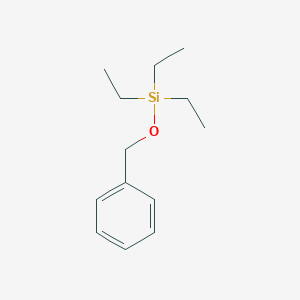
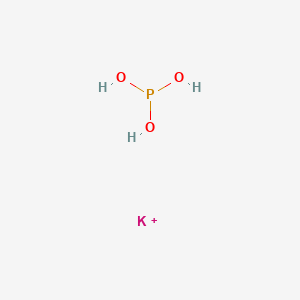
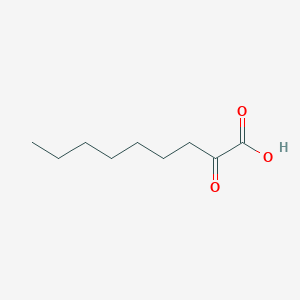
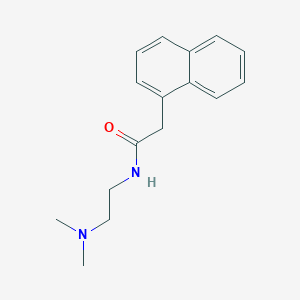
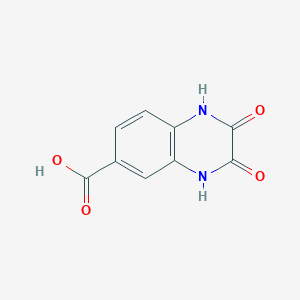
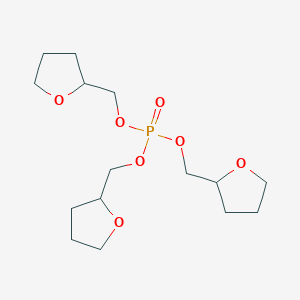
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)

